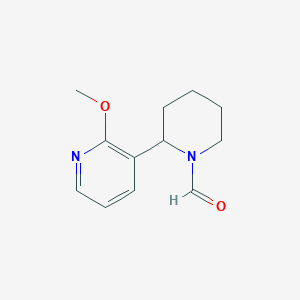
2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde is an organic compound that belongs to the class of piperidine derivatives This compound features a piperidine ring substituted at the 1-position with a carbaldehyde group and at the 2-position with a 2-methoxypyridin-3-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde typically involves the reaction of 2-methoxypyridine with piperidine derivatives under specific conditions. One common method involves the use of a formylation reaction where the piperidine ring is functionalized with a carbaldehyde group. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the compound in its pure form. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or nucleophiles under specific conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives with different functional groups .
科学研究应用
2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound in drug discovery.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds
作用机制
The mechanism of action of 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Similar compounds include other piperidine derivatives and pyridine-containing compounds, such as:
- 4-({4-[(4-methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)
- 5-Methoxy-3-pyridineboronic acid pinacol ester .
Uniqueness
2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde is unique due to its specific substitution pattern and the presence of both piperidine and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
属性
分子式 |
C12H16N2O2 |
|---|---|
分子量 |
220.27 g/mol |
IUPAC 名称 |
2-(2-methoxypyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C12H16N2O2/c1-16-12-10(5-4-7-13-12)11-6-2-3-8-14(11)9-15/h4-5,7,9,11H,2-3,6,8H2,1H3 |
InChI 键 |
WRAICBAWLDPNRZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC=N1)C2CCCCN2C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















